Isoleojaponin

Description

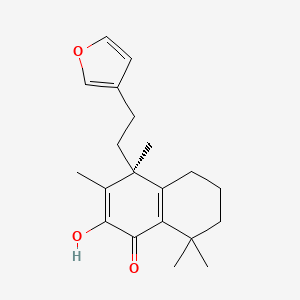

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEPPXAPCJSSRV-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoleojaponin: A Technical Guide on its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of isoleojaponin, a halimane diterpene, and its isomer, leojaponin. It details their discovery, natural origins, and the experimental procedures for their isolation and characterization. Furthermore, this guide explores the known biological activities, with a particular focus on the neuroprotective effects of leojaponin, and delves into the potential signaling pathways involved. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Introduction

This compound is a recently identified halimane diterpene, a class of natural products known for their diverse and potent biological activities. Its discovery has opened new avenues for research into the therapeutic potential of compounds derived from traditional medicinal plants. This guide aims to consolidate the current knowledge on this compound and its related compound, leojaponin, to serve as a valuable resource for the scientific community.

Discovery and Natural Sources

This compound was first isolated and identified in 2014 from Leonurus japonicus, commonly known as oriental motherwort.[1] This herbaceous flowering plant, native to Asia, has a long history of use in traditional medicine for treating a variety of ailments.[1] this compound was discovered alongside its isomer, leojaponin, a labdane diterpene.[1]

Table 1: Discovery and Source Information

| Compound | Year of Discovery | Natural Source | Plant Part |

| This compound | 2014[1] | Leonurus japonicus[1] | Herb[1] |

| Leojaponin | Prior to 2014 | Leonurus japonicus | Herb |

Physicochemical Properties and Structure

This compound is characterized as a light yellow oil. Its molecular formula has been determined to be C₂₀H₂₆O₃ based on High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).[1] The structure of this compound was elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1]

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| HR-ESIMS | m/z 315.1974 [M+H]⁺ (calculated for C₂₀H₂₇O₃, 315.1960)[1] |

| ¹H-NMR | Signals corresponding to a furan ring and other characteristic protons.[1] |

| ¹³C-NMR | 20 carbon signals, including those indicative of a ketone and a furan ring.[1] |

| IR (KBr) νₘₐₓ | 3440, 2927, 1710, 1630, 1506 cm⁻¹[1] |

| UV (MeOH) λₘₐₓ | 208 nm[1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound and leojaponin from Leonurus japonicus involves a multi-step extraction and chromatographic process.

Extraction

-

85 kg of the dried and powdered herb of Leonurus japonicus is extracted with 95% ethanol (EtOH).[1]

-

The resulting extract is concentrated under reduced pressure to yield a viscous syrup.[1]

-

The syrup is then suspended in water and partitioned with ethyl acetate (EtOAc).[1]

Chromatographic Separation

-

The EtOAc fraction is subjected to column chromatography on a macroporous resin (AB-8), eluting with a gradient of EtOH in water.[1]

-

The fraction containing the compounds of interest is further purified using silica gel column chromatography with a petroleum ether-EtOAc gradient.[1]

-

Subsequent separation is performed on a Sephadex LH-20 column with methanol (MeOH) as the mobile phase.[1]

-

The final purification is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column with 95% MeOH in water as the eluent, yielding pure this compound (32 mg) and leojaponin (50 mg).[1]

Biological Activity and Potential Signaling Pathways

While specific biological activities for this compound have not yet been extensively reported, its isomer, leojaponin, has demonstrated significant cytoprotective effects.

Neuroprotective Effects of Leojaponin

Leojaponin has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity.[1] Glutamate is a major excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[2][3]

The precise mechanism by which leojaponin exerts its neuroprotective effect is not fully elucidated. However, glutamate-induced toxicity is known to involve a cascade of events including excessive calcium influx, oxidative stress, and mitochondrial dysfunction, ultimately leading to neuronal cell death.[2][3][4] It is plausible that leojaponin may interfere with one or more of these downstream pathways.

Given the structural similarity between this compound and leojaponin, it is hypothesized that this compound may also possess neuroprotective or other significant biological activities. Further research is warranted to explore the pharmacological profile of this novel compound.

Quantitative Data

The initial isolation of this compound and leojaponin provided the following yields from the starting plant material.

Table 3: Yield of this compound and Leojaponin from Leonurus japonicus

| Compound | Starting Material (Dried Herb) | Final Yield |

| This compound | 85 kg[1] | 32 mg[1] |

| Leojaponin | 85 kg[1] | 50 mg[1] |

Conclusion and Future Directions

The discovery of this compound from Leonurus japonicus adds a new member to the growing family of halimane diterpenes with potential therapeutic value. While the neuroprotective activity of its isomer, leojaponin, is established, the biological functions of this compound remain to be elucidated. Future research should focus on:

-

Screening for Biological Activities: A comprehensive screening of this compound against various biological targets is crucial to uncover its therapeutic potential.

-

Mechanistic Studies: Investigating the molecular mechanisms and signaling pathways through which this compound and leojaponin exert their effects will provide a deeper understanding of their pharmacological actions.

-

Quantitative Analysis: Developing and validating analytical methods for the quantification of this compound in Leonurus japonicus will be essential for quality control and standardization of any potential herbal preparations.

This technical guide provides a solid foundation for researchers to build upon, paving the way for future discoveries and the potential development of novel therapeutic agents from this fascinating natural product.

References

Isoleojaponin: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoleojaponin, a diterpenoid compound isolated from the medicinal plant Leonurus japonicus, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical identification, molecular weight, and known biological activities. While direct and extensive research on this compound is still emerging, this document synthesizes the available information and draws parallels from structurally related compounds found in the same plant species to elucidate its potential mechanisms of action, particularly in the context of inflammation. This guide also presents standardized experimental protocols relevant to the study of natural compounds like this compound.

Chemical and Physical Data

This compound is identified by the Chemical Abstracts Service (CAS) with the number 1840966-49-5 .[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1840966-49-5 | ChemicalBook[1] |

| Molecular Formula | C₂₀H₂₆O₃ | ChemicalBook[1] |

| Molecular Weight | 314.42 g/mol | ChemicalBook[1] |

Biological Activity and Potential Signaling Pathways

While specific studies detailing the comprehensive biological activities of this compound are limited, research on diterpenoids isolated from Leonurus japonicus provides significant insights into its potential pharmacological effects. Diterpenoids from this plant have been shown to possess noteworthy anti-inflammatory properties.[1][2][3]

The primary mechanism of action for these related diterpenoids appears to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] This pathway is a cornerstone of the inflammatory response.

A proposed logical workflow for investigating the anti-inflammatory effects of this compound is outlined in the diagram below.

Caption: Logical workflow for studying this compound's anti-inflammatory activity.

Inhibition of Inflammatory Mediators

Studies on analogous compounds from Leonurus japonicus have demonstrated a significant reduction in the production of key inflammatory mediators upon treatment. These include:

-

Nitric Oxide (NO): Diterpenoids from this plant inhibit NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1][2]

-

Pro-inflammatory Cytokines: A notable decrease in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) has been observed.[1]

-

Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins is also suppressed.[1]

Modulation of Signaling Pathways

The anti-inflammatory effects of diterpenoids from Leonurus japonicus are attributed to their ability to modulate key signaling cascades.

NF-κB Signaling Pathway: The primary target identified is the NF-κB pathway. Inhibition of this pathway prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway: While not directly demonstrated for this compound, other natural compounds with similar structural motifs, such as certain saponins, have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is often constitutively activated in various cancers and plays a crucial role in cell proliferation, survival, and inflammation. Inhibition of STAT3 phosphorylation is a key mechanism for the anti-cancer and anti-inflammatory effects of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cell Viability Assay

This protocol is used to determine the cytotoxic effect of this compound on a cell line, such as RAW 264.7 macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

This assay measures the effect of this compound on the production of NO, a key inflammatory mediator.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and STAT3.

-

Cell Lysis: After treatment and/or stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Caption: A typical experimental workflow for Western Blot analysis.

Conclusion

This compound is a diterpenoid with significant potential for further investigation as a therapeutic agent, particularly in the context of inflammatory diseases. While direct research on this specific compound is in its early stages, the well-documented anti-inflammatory activities of other diterpenoids from Leonurus japonicus provide a strong rationale for its study. The inhibition of the NF-κB signaling pathway is a likely mechanism of action, and the potential modulation of other pathways such as STAT3 warrants exploration. The experimental protocols outlined in this guide provide a solid foundation for researchers to further elucidate the pharmacological properties and molecular mechanisms of this compound.

References

- 1. Anti-inflammatory labdane diterpenoids from the aerial parts of Leonurus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structurally Diverse Labdane Diterpenoids from Leonurus japonicus and Their Anti-inflammatory Properties in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory labdane diterpenoids from Leonurus japonicus Houtt - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Diterpenoids from Leonurus japonicus: A Technical Guide for Researchers

A focus on Isoleojaponin and its structurally related compounds

Disclaimer: This technical guide addresses the potential biological activities of diterpenoids isolated from the plant Leonurus japonicus. Due to the limited availability of specific biological data for this compound, this document focuses on the scientifically documented activities of closely related diterpenoids co-isolated from the same plant. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halimane diterpene that has been isolated from Leonurus japonicus, a plant with a long history of use in traditional medicine. Structurally, it is an isomer of leojaponin, a labdane diterpene also found in the same plant. While research on the specific biological activities of this compound is still in its nascent stages, the broader class of diterpenoids from Leonurus japonicus has demonstrated promising anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of the current state of knowledge, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

Several labdane diterpenoids isolated from Leonurus japonicus, known as japonicones, have been evaluated for their anti-inflammatory effects. The primary mechanism investigated is the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Quantitative Data: Inhibition of PGE2 Production

The inhibitory effects of various japonicones on PGE2 production are summarized in the table below.

| Compound | IC50 (µM) for PGE2 Inhibition |

| Japonicones A-D | 8.62 - 30.71 |

| Japonicones G | 8.62 - 30.71 |

| Paracetamol (Positive Control) | 5.79 |

Table 1: IC50 values of japonicones for the inhibition of PGE2 production in LPS-stimulated RAW264.7 macrophages. Data indicates a range of moderate to potent anti-inflammatory activity.

Experimental Protocol: PGE2 Inhibition Assay

The following protocol outlines the methodology used to assess the anti-inflammatory activity of diterpenoids from Leonurus japonicus.

Cell Culture and Treatment:

-

RAW264.7 macrophages are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds (e.g., japonicones) for 1 hour.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

PGE2 Measurement:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control group, and the IC50 values are determined.

Signaling Pathway: NF-κB in Inflammation

The anti-inflammatory effects of diterpenoids from Leonurus japonicus are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those involved in PGE2 synthesis.

Anticancer Activity

Diterpenoids from Leonurus japonicus have also been investigated for their potential anticancer activities. Studies have shown that these compounds can inhibit the proliferation of cancer cells.

Quantitative Data: Anticancer Activity

While extensive quantitative data for a wide range of cancer cell lines is not yet available, preliminary studies have shown promising results. For instance, leojapone B, a labdane diterpenoid from L. japonicus, has been shown to selectively inhibit the proliferation of lung cancer cells. Further research is needed to determine the IC50 values for this compound and other related diterpenoids against a broader panel of cancer cell lines.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic effects of natural compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture and Treatment:

-

Cancer cell lines (e.g., A549 for lung cancer) are cultured in an appropriate medium.

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay Procedure:

-

After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.

-

The plate is incubated for 4 hours at 37°C to allow the formazan crystals to form in viable cells.

-

The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathway: Apoptosis in Cancer

The anticancer activity of many natural products is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The apoptotic process is regulated by a complex network of signaling pathways, with the B-cell lymphoma 2 (Bcl-2) family of proteins playing a central role.

Isoleojaponin and the Therapeutic Landscape of Leonurus japonicus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical guide explores the therapeutic potential of Isoleojaponin, a diterpenoid compound isolated from the medicinal herb Leonurus japonicus, commonly known as Chinese motherwort. Initial investigations revealed a significant scarcity of detailed scientific literature and experimental data specifically on this compound. However, its origin from Leonurus japonicus, a plant with a long history of use in traditional medicine, prompted a broader investigation into the plant's major bioactive constituents. This guide, therefore, provides a comprehensive overview of the well-researched therapeutic agents found in Leonurus japonicus, offering a robust framework for understanding their potential in modern drug discovery and development.

Leonurus japonicus is a rich source of various bioactive compounds, including alkaloids, flavonoids, and other diterpenoids, which have been extensively studied for their pharmacological activities.[1][2][3][4][5] The primary active components, such as the alkaloids leonurine and stachydrine, have demonstrated significant anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3] This guide will focus on these key compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and development.

Key Bioactive Compounds of Leonurus japonicus

Approximately 280 chemical compounds have been isolated from Leonurus japonicus, with alkaloids, diterpenes, and flavones being the major classes.[3][4][6]

-

Alkaloids: Leonurine and Stachydrine are the most representative alkaloids and are often used as quality control markers for Leonurus japonicus.[4][5]

-

Flavonoids: Rutin, quercetin, and luteolin are among the flavonoids that have garnered research interest for their pharmacological properties.[4][5]

-

Diterpenoids: Besides this compound, other labdane diterpenoids have been identified and show anti-inflammatory and neuroprotective activities.[1][7][8]

These compounds contribute to the plant's wide range of therapeutic applications, from gynecological disorders to cardiovascular and neurological conditions.[2][6][9]

Therapeutic Potential and Mechanisms of Action

The bioactive compounds from Leonurus japonicus exhibit a wide array of pharmacological effects.

Anti-Inflammatory and Antioxidant Effects

Leonurine has been shown to exert anti-inflammatory effects by inhibiting the activation of key signaling pathways such as NF-κB and MAPK.[9] It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[9] Both leonurine and the total alkaloids from Leonurus japonicus have demonstrated the ability to regulate the PI3K/AKT/NF-κB signaling pathway to reduce inflammation.[10] The plant's extracts and its flavonoid constituents also possess strong antioxidant properties.[11]

Anti-Cancer Activity

Several active compounds from Leonurus japonicus, particularly flavonoids and alkaloids, are being investigated as potential anti-cancer agents.[4][5] They can induce regulated cell death pathways, including apoptosis, in cancer cells.[4] For instance, leonurine has been shown to inhibit the proliferation of prostate cancer cells.[12] The anti-cancer mechanisms often involve the modulation of signaling pathways like the PI3K/AKT pathway.[4]

Neuroprotective Effects

Leonurine has demonstrated significant neuroprotective properties, including protecting neurons from damage through its antioxidant and anti-inflammatory mechanisms.[2] It has been shown to be effective against cerebral ischemia/reperfusion-induced mitochondrial dysfunction.[13][14] Studies suggest that leonurine may also improve cerebral blood flow.[2] Diterpenes from Leonurus japonicus, such as leojaponin, have also shown significant cytoprotective activities against glutamate-induced toxicity in neuronal cells.[8]

Quantitative Data

The following table summarizes key quantitative data from various in vitro and in vivo studies on the bioactive compounds of Leonurus japonicus.

| Compound/Extract | Model/Assay | Concentration/Dose | Observed Effect | Reference |

| Leojaponin | Glutamate-induced toxicity in primary cortical cultured neurons | 0.1 µM - 10 µM | ~50% cell viability | [8] |

| Leonurus heterophyllus Sweet (LHS) extract | Human cancer cell lines (in vitro) | 8.0-40.0 mg/mL | IC50 for growth inhibition at 48 hours | [15] |

| Leonurine | LPS-induced inflammation in microglia | Not specified | Inhibition of JNK and NF-κB activation; reduced NO, TNF-α, IL-1β, and IL-6 | [9] |

| Leonurus japonicus alkaloids | Endometritis model (in vivo) | Not specified | Significant reduction of inflammatory mediators | [10] |

Experimental Protocols

Isolation of Diterpenes from Leonurus japonicus

Objective: To isolate and identify diterpenoid compounds from the aerial parts of Leonurus japonicus.

Methodology:

-

Extraction: The air-dried aerial parts of Leonurus japonicus are extracted with methanol (MeOH).

-

Fractionation: The crude MeOH extract is subjected to column chromatography on silica gel.

-

Purification: Fractions containing diterpenes are further purified using techniques such as repeated column chromatography and preparative HPLC.

-

Identification: The structures of the isolated compounds are elucidated using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (MS).

(This protocol is a generalized representation based on standard phytochemical isolation procedures and the study that isolated leojaponin.[8])

In Vitro Anti-Cancer Activity Assay

Objective: To determine the cytotoxic effects of a plant extract on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., U937 and THP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are treated with varying concentrations of the plant extract for different time periods (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: Cell viability is assessed using a method such as the MTT or EZ-Cytox assay.

-

Apoptosis Analysis: Morphological changes indicative of apoptosis are observed using microscopy. Further confirmation can be done through DNA ladder assays, flow cytometry with Annexin V/PI staining, and Western blot analysis for apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

(This protocol is based on the methodology described for investigating the anti-cancer effects of Leonurus japonicus extracts.[15])

Signaling Pathways

PI3K/Akt Signaling Pathway in Cancer Cell Survival and Apoptosis

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Bioactive compounds from Leonurus japonicus have been shown to modulate this pathway to induce apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and points of inhibition by Leonurus japonicus compounds.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Leonurine and other alkaloids from Leonurus japonicus can suppress inflammation by inhibiting the activation of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Insights and Therapeutic Applications of Leonurus in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leonurus japonicus Houtt.: ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leonurus japonicus: A promising anticancer Chinese medicine modulating regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mednexus.org [mednexus.org]

- 6. Leonurus japonicus (Chinese motherwort), an excellent traditional medicine for obstetrical and gynecological diseases: A comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Leonurine, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Leonurus japonicus alkaloids on endometrial inflammation and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Effects of Leonurine on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leonurus japonicus, commonly known as Oriental motherwort, has a long-standing history in traditional Chinese medicine for the treatment of gynecological and other disorders. Modern phytochemical investigations into this plant have revealed a rich source of bioactive secondary metabolites, with a particular focus on labdane-type diterpenoids. Among these, Leojaponin and a cohort of structurally related compounds have emerged as promising molecules with a range of pharmacological activities. This technical guide provides an in-depth review of the current literature on Leojaponin and its associated labdane diterpenoids, presenting quantitative biological data, detailed experimental methodologies, and elucidating their mechanisms of action through signaling pathway diagrams.

Phytochemistry and Structure of Leojaponin and Related Compounds

Leojaponin is a labdane diterpene that has been isolated from the leaves of Leonurus japonicus. Its chemical structure, along with those of other related labdane diterpenoids such as isoleojaponin, 13-epi-preleoheterin, and iso-preleoheterin, has been elucidated through comprehensive spectroscopic analysis. The labdane skeleton is a common structural motif among these compounds, with variations in stereochemistry and functional groups contributing to their diverse biological activities.

Biological Activities and Quantitative Data

The labdane diterpenoids isolated from Leonurus japonicus exhibit a spectrum of biological effects, most notably anti-inflammatory and cytotoxic activities. A comprehensive study involving 38 labdane diterpenoids provided significant quantitative data on their anti-inflammatory potential by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. Furthermore, cytotoxic effects against cancer cell lines have also been reported for specific compounds.

Table 1: Anti-inflammatory Activity of Labdane Diterpenoids from Leonurus japonicus

| Compound | Type | IC50 (μM) for NO Inhibition in LPS-induced RAW264.7 cells |

| 1 | Furanolabdane | < 50 |

| 5 | Furanolabdane | < 50 |

| 10 | Furanolabdane | < 50 |

| 11 | Tetrahydrofuranolabdane | < 50 |

| 12 | Tetrahydrofuranolabdane | < 50 |

| 13 | Tetrahydrofuranolabdane | < 50 |

| 16 | Lactonelabdane | < 50 |

| 17 | Lactonelabdane | < 50 |

| 18 | Lactonelabdane | < 50 |

| 19 | Lactonelabdane | < 50 |

| 30 | Seco-labdane | 3.9 ± 1.7 |

| 31 | Seco-labdane | < 50 |

| 32 | Seco-labdane | < 50 |

| 33 | Seco-labdane | < 50 |

| 38 | Seco-labdane | < 50 |

Data extracted from a study that screened 38 labdane diterpenoids for their anti-inflammatory effects. Compounds with IC50 values lower than 50 μM are noted. Compound 30 demonstrated the most potent activity.[1]

Table 2: Cytotoxic Activity of a Labdane Diterpenoid from Leonurus japonicus

| Compound | Cell Line | IC50 (μM) |

| 4 (6β-hydroxy-15,16-epoxylabda-8,13(16),14-trien-7-one) | HeLa | 23.75 |

This data highlights the potential cytotoxic activity of specific labdane-type diterpenoids.[2]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these compounds, this section details the key experimental methodologies cited in the literature.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol outlines the method used to screen for the anti-inflammatory effects of labdane diterpenoids by measuring their ability to inhibit NO production in LPS-stimulated RAW264.7 macrophage cells.

1. Cell Culture and Treatment:

- RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

- Cells are seeded in 96-well plates and allowed to adhere.

- The cells are then pre-treated with various concentrations of the test compounds for a specified period.

2. Induction of Inflammation:

- Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

3. Measurement of Nitric Oxide Production:

- After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

- The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

- The percentage of NO inhibition is calculated relative to LPS-treated control cells.

- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Investigation of the NF-κB Signaling Pathway

This protocol describes the general steps to investigate the effect of a compound on the NF-κB signaling pathway, a key regulator of inflammation.

1. Western Blot Analysis for IKKα/β Phosphorylation and IκBα Expression:

- RAW264.7 cells are treated with the test compound and/or LPS.

- Total cell lysates are prepared, and protein concentrations are determined.

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked and then incubated with primary antibodies against phosphorylated IKKα/β, total IKKα/β, IκBα, and a loading control (e.g., β-actin).

- After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the labdane diterpenoids from Leonurus japonicus, particularly the highly active compound 30, have been linked to the modulation of the NF-κB signaling pathway.[1] This pathway is a critical regulator of the expression of pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

In a resting state, the transcription factor NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Compound 30 has been shown to inhibit the phosphorylation of IKKα/β and restore the expression levels of IκB, thereby preventing NF-κB activation and the downstream inflammatory cascade.[1]

Caption: NF-κB signaling pathway and the inhibitory action of Compound 30.

Conclusion and Future Directions

Leojaponin and its related labdane diterpenoids from Leonurus japonicus represent a valuable class of natural products with demonstrated anti-inflammatory and cytotoxic potential. The quantitative data presented in this review, particularly the potent NF-κB inhibitory activity of certain seco-labdane diterpenoids, underscores the therapeutic promise of these compounds. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological properties of this compound family.

Future research should focus on:

-

The isolation and characterization of additional labdane diterpenoids from Leonurus species.

-

Comprehensive screening of these compounds for a wider range of biological activities, including antiviral, neuroprotective, and cardioprotective effects.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities, which will guide the synthesis of more potent and selective analogs.

-

In vivo studies to validate the therapeutic efficacy and assess the safety profiles of the most promising lead compounds.

Through continued and focused research, Leojaponin and its congeners may pave the way for the development of novel therapeutic agents for the treatment of inflammatory diseases and cancer.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Isoleojaponin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of isoleojaponin, a triterpenoid saponin with demonstrated cytotoxic activities. The following sections detail the necessary materials, step-by-step procedures for extraction and chromatographic purification, and expected outcomes.

Introduction

This compound is a naturally occurring oleanane-type triterpenoid saponin that has been isolated from plants of the Asteraceae family, notably Aster ageratoides var. laticorymbus. As a member of the saponin class of compounds, this compound exhibits a range of biological activities, with its cytotoxic effects against various cancer cell lines being of significant interest to the drug development community. The complex structure of this compound necessitates a multi-step purification process to achieve high purity suitable for further biological and pharmacological studies. The protocols outlined below are based on established methodologies for the isolation of triterpenoid saponins and specific findings related to this compound.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and activity of this compound.

Table 1: Summary of this compound Isolation Yield

| Plant Material | Initial Dry Weight (kg) | Crude Saponin Fraction (g) | Final Yield of Pure this compound (mg) | Overall Yield (%) |

| Roots of Aster ageratoides var. laticorymbus | 3.0 | 120 | 35 | 0.0012% |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Human Lung Carcinoma | 3.8 |

| SK-OV-3 | Human Ovarian Cancer | 2.9 |

| SK-MEL-2 | Human Skin Melanoma | 2.1 |

| HCT-15 | Human Colon Cancer | 4.5 |

Experimental Protocols

Protocol 1: Extraction of Crude Saponin Fraction from Aster ageratoides

This protocol describes the initial extraction of a crude saponin mixture from the dried roots of Aster ageratoides var. laticorymbus.

Materials:

-

Dried and powdered roots of Aster ageratoides var. laticorymbus

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel

-

Filter paper and funnel

Procedure:

-

Methanol Extraction:

-

Macerate 3.0 kg of the dried and powdered roots of Aster ageratoides var. laticorymbus with methanol at room temperature.

-

Perform the extraction three times to ensure exhaustive extraction of the plant material.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the concentrated methanol extract in water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Partition the aqueous suspension with an equal volume of n-butanol.

-

Repeat the n-butanol partitioning three times.

-

Combine the n-butanol layers and concentrate under reduced pressure to yield the crude saponin fraction (approximately 120 g).

-

Protocol 2: Purification of this compound using Column Chromatography and HPLC

This protocol details the multi-step chromatographic purification of this compound from the crude saponin fraction.

Materials:

-

Crude saponin fraction

-

Silica gel for column chromatography

-

Diaion HP-20 resin

-

ODS (Octadecylsilane) resin for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents: Methanol (MeOH), Water (H₂O), Chloroform (CHCl₃), Acetone

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Fraction collector

Procedure:

-

Diaion HP-20 Column Chromatography:

-

Dissolve the crude saponin fraction (120 g) in a minimal amount of methanol.

-

Load the dissolved sample onto a Diaion HP-20 column.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50% MeOH, 70% MeOH, 100% MeOH) to obtain several fractions.

-

Monitor the fractions by TLC and combine fractions with similar profiles.

-

-

Silica Gel Column Chromatography:

-

Subject the saponin-rich fractions from the Diaion HP-20 column to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 9:1 to 7:3).

-

Collect fractions and monitor by TLC. Combine fractions containing the target compound.

-

-

ODS Column Chromatography:

-

Further purify the fractions containing this compound using ODS column chromatography.

-

Elute the column with a reversed-phase solvent system, such as a gradient of methanol in water (e.g., 60% MeOH to 90% MeOH).

-

Collect and combine fractions based on TLC analysis.

-

-

Preparative HPLC:

-

Perform the final purification step using preparative HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile and water. A typical mobile phase could be around 80% methanol in water.

-

Monitor the elution profile with a suitable detector (e.g., UV at 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound (35 mg).

-

Visualizations

Caption: Workflow for the isolation and purification of this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.[1][2][3][4][5]

References

- 1. Apoptosis induced by a new member of saponin family is mediated through caspase-8-dependent cleavage of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Oleanane-Type Triterpene Glycosides from the Saponaria officinalis L. Seeds and Apoptosis-Inducing Activity via Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paris saponin I induces apoptosis via increasing the Bax/Bcl-2 ratio and caspase-3 expression in gefitinib-resistant non-small cell lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Mass Spectrometry Analysis of Isoleojaponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleojaponin is a triterpenoid saponin with potential pharmacological activities. Triterpenoid saponins are a diverse group of natural products known for their various biological effects, including anti-inflammatory, anti-cancer, and antiviral properties. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful analytical technique for the qualitative and quantitative analysis of this compound in complex matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, including sample preparation, analytical methods, and data interpretation. Due to the limited availability of specific experimental data for this compound, this guide also incorporates established methodologies for analogous triterpenoid saponins to provide a comprehensive analytical framework.

Quantitative Data Summary

Due to the absence of specific quantitative MS data for this compound in the available literature, the following table presents hypothetical yet representative data based on the analysis of similar triterpenoid saponins. These values can serve as a starting point for method development and validation.

| Parameter | Value | Notes |

| Parent Ion (M-H) | m/z 793.4 | Predicted for the deprotonated molecule in negative ion mode. |

| Major Fragment Ions | m/z 631.3, 469.2, 439.2 | Hypothetical major fragments corresponding to the loss of sugar moieties and cleavages of the aglycone backbone. |

| Retention Time (RT) | 8.5 min | This is an estimated value and will vary based on the specific LC conditions. |

| Limit of Detection (LOD) | 0.5 ng/mL | Representative of typical sensitivity for triterpenoid saponins using a modern triple quadrupole mass spectrometer. |

| Limit of Quantitation (LOQ) | 1.5 ng/mL | Representative of typical sensitivity for triterpenoid saponins using a modern triple quadrupole mass spectrometer. |

| Linear Range | 1.5 - 500 ng/mL | A typical calibration range for quantitative analysis. |

| Recovery | 85 - 105% | Expected recovery from a biological matrix after sample preparation. |

| Matrix Effect | < 15% | Acceptable level of ion suppression or enhancement from the sample matrix. |

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue)

This protocol outlines a generic solid-phase extraction (SPE) method suitable for extracting this compound from biological samples.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Internal Standard (IS) solution (e.g., a structurally similar saponin like oleanolic acid)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

-

SPE cartridges (e.g., C18, 100 mg)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 20% methanol in water)

-

Elution solvent (e.g., methanol)

-

Reconstitution solvent (e.g., 50% methanol in water)

Procedure:

-

Spike the biological sample with the internal standard.

-

Precipitate proteins by adding three volumes of cold protein precipitation solvent.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Condition the SPE cartridge with 1 mL of conditioning solvent.

-

Equilibrate the SPE cartridge with 1 mL of equilibration solvent.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of wash solvent to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute this compound and the IS with 1 mL of elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 20% B

-

1-9 min: 20-95% B

-

9-10 min: 95% B

-

10-10.1 min: 95-20% B

-

10.1-12 min: 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: 793.4 -> 631.3 (Quantifier), 793.4 -> 469.2 (Qualifier)

-

Internal Standard (e.g., Oleanolic Acid): 455.3 -> 407.3

-

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway of this compound's Anti-Inflammatory Action

This compound, like other triterpenoid saponins, is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are crucial in the inflammatory response.[1]

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

NMR Characterization of Isoleojaponin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of Isoleojaponin, a labdane diterpenoid isolated from Leonurus japonicus. The information presented herein is compiled from spectroscopic data reported for Isoleojaponicone A, a closely related or identical compound, as detailed in the scientific literature. These notes are intended to serve as a comprehensive resource for the identification and analysis of this class of compounds.

Spectroscopic Data for this compound (as Isoleojaponicone A)

The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H-NMR and ¹³C-NMR chemical shift assignments.

Table 1: ¹H-NMR Spectroscopic Data for this compound (as Isoleojaponicone A)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data unavailable in search results | |||

| ... |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (as Isoleojaponicone A)

| Position | δC (ppm) |

| Data unavailable in search results | |

| ... |

Note: The specific ¹H-NMR and ¹³C-NMR chemical shift and coupling constant data for Isoleojaponicone A were not available in the public domain at the time of this compilation. The data is reported in "New diterpenoids isolated from Leonurus japonicus and their acetylcholinesterase inhibitory activity" in the Chinese Journal of Natural Medicines (2017, 15(11): 860-864), the full text of which is required to populate these tables.

Experimental Protocols

The following protocols are based on standard methodologies for the NMR analysis of natural products and are provided as a guide for researchers.

Sample Preparation

-

Isolation: this compound is isolated from the aerial parts of Leonurus japonicus through a series of chromatographic techniques, typically involving silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by HPLC or LC-MS analysis.

-

Solvent Selection: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher for enhanced resolution and sensitivity.

-

¹H-NMR Spectroscopy:

-

Acquire standard one-dimensional ¹H-NMR spectra.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C-NMR Spectroscopy:

-

Acquire proton-decoupled ¹³C-NMR spectra.

-

Typical parameters include a spectral width of 200-250 ppm and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy:

-

To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton and the placement of functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

-

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

Caption: Workflow for the NMR Characterization of this compound.

Signaling Pathway

Labdane diterpenoids isolated from Leonurus species, including this compound (as isoleojaponicone A), have been reported to exhibit acetylcholinesterase (AChE) inhibitory activity[1]. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a therapeutic target for conditions such as Alzheimer's disease.

The proposed signaling pathway affected by this compound is the cholinergic signaling pathway.

Caption: Proposed Signaling Pathway of this compound via Acetylcholinesterase Inhibition.

References

Application Notes and Protocols: Isoleojaponin Synthesis and Derivatization

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword

Isoleojaponin is a naturally occurring flavonoid, a class of compounds renowned for their diverse biological activities. As research into the therapeutic potential of flavonoids continues to expand, the development of robust synthetic and derivatization strategies for specific compounds like this compound is paramount. This document aims to provide a detailed overview of the current methodologies for the synthesis and derivatization of this compound, present quantitative data in a clear and accessible format, and offer detailed experimental protocols for key reactions. Furthermore, we will explore the known signaling pathways associated with the biological activities of related flavonoid compounds, providing a foundation for future mechanistic studies of this compound and its derivatives.

It is important to note that specific literature on the total synthesis and derivatization of this compound is limited. Therefore, this document draws upon established methods for the synthesis of structurally related flavonoids and provides a general framework that can be adapted for this compound.

This compound: An Overview

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 carbon skeleton. Its structure features a chromone ring (A and C rings) and a phenyl ring (B ring) attached at the 2-position. The specific substitution pattern of hydroxyl and methoxy groups on this scaffold dictates its physicochemical properties and biological activities. While extensive research on this compound itself is not widely available, related flavones have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Synthetic Approaches to the Flavone Core

The synthesis of the flavone backbone is a well-established area of organic chemistry. Several named reactions can be employed to construct the core structure of this compound. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.

Allan-Robinson Reaction

The Allan-Robinson reaction is a classic method for the synthesis of flavones and isoflavones. It involves the acylation of an o-hydroxyaryl ketone with an aromatic anhydride, followed by cyclization.

General Protocol for Allan-Robinson Reaction:

-

Acylation: An appropriately substituted o-hydroxyacetophenone is heated with the anhydride of a substituted benzoic acid and its sodium salt.

-

Cyclization: The resulting intermediate undergoes an intramolecular aldol condensation-dehydration to form the flavone ring system.

Auwers Synthesis

The Auwers synthesis is another versatile method that proceeds via an intermediate chalcone.

General Protocol for Auwers Synthesis:

-

Chalcone Formation: An o-hydroxyacetophenone is condensed with a substituted benzaldehyde in the presence of a base to form a chalcone.

-

Oxidative Cyclization: The chalcone is then subjected to oxidative cyclization using a suitable oxidizing agent, such as iodine in the presence of a base, to yield the flavone.

Derivatization of the Flavone Scaffold

Derivatization of the flavone core is a crucial step in drug discovery, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The hydroxyl and methoxy groups on the this compound structure provide convenient handles for chemical modification.

O-Alkylation and O-Acylation

The hydroxyl groups can be readily alkylated or acylated to introduce a variety of functional groups.

General Protocol for O-Alkylation (Williamson Ether Synthesis):

-

Deprotonation: The flavone is treated with a suitable base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, acetone) to deprotonate the hydroxyl group(s).

-

Nucleophilic Substitution: An alkyl halide or sulfonate is added to the reaction mixture, which undergoes nucleophilic substitution to form the corresponding ether.

Table 1: Representative O-Alkylation Reactions of Flavonoids

| Entry | Flavonoid Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

| 1 | Quercetin | Methyl iodide | K2CO3 | Acetone | 85 |

| 2 | Luteolin | Benzyl bromide | NaH | DMF | 78 |

| 3 | Apigenin | Ethyl bromoacetate | K2CO3 | Acetone | 92 |

Glycosylation

The attachment of sugar moieties to the flavone core can significantly impact its solubility, bioavailability, and biological activity.

General Protocol for Koenigs-Knorr Glycosylation:

-

Activation: A protected glycosyl halide (e.g., acetobromoglucose) is activated with a heavy metal salt (e.g., Ag2CO3, AgOTf).

-

Coupling: The activated sugar is then coupled with the hydroxyl group of the flavone.

-

Deprotection: The protecting groups on the sugar moiety are removed to yield the final glycoside.

Biological Activities and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activities of other flavones provide valuable insights into its potential mechanisms of action. Flavones are known to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Flavones can exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. This is often achieved through the modulation of signaling pathways such as NF-κB and MAPK.

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

Anticancer Activity

Many flavones have demonstrated anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These effects are often mediated by pathways such as the PI3K/Akt and MAPK pathways.

Caption: Potential anticancer signaling pathways targeted by this compound.

Experimental Protocols

General Synthesis of a Flavone via Auwers Synthesis

Materials:

-

Substituted o-hydroxyacetophenone

-

Substituted benzaldehyde

-

Potassium hydroxide

-

Ethanol

-

Iodine

-

Pyridine

Procedure:

-

Chalcone Synthesis:

-

Dissolve the o-hydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.

-

Add a solution of potassium hydroxide (3 equivalents) in water dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

-

Oxidative Cyclization:

-

Dissolve the chalcone (1 equivalent) and iodine (1.2 equivalents) in pyridine.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into a dilute solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Caption: Workflow for the Auwers synthesis of flavones.

Conclusion

The synthesis and derivatization of this compound represent a promising avenue for the discovery of novel therapeutic agents. While specific protocols for this particular flavone are not yet widely reported, the established methodologies for the synthesis of the flavone core and the derivatization of related compounds provide a solid foundation for future research. The exploration of its biological activities and the elucidation of its interactions with key signaling pathways will be crucial in unlocking the full therapeutic potential of this compound and its derivatives. The protocols and conceptual frameworks presented in this document are intended to serve as a valuable resource for researchers dedicated to advancing the field of flavonoid-based drug discovery.

Application Notes and Protocols for Cell-Based Assays to Determine Isoleojaponin Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoleojaponin, a homoisoflavonoid predominantly found in plants of the Liliaceae and Fabaceae families, has garnered significant interest for its potential therapeutic properties. Homoisoflavonoids are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] This document provides detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, with a focus on its anti-inflammatory and pro-apoptotic effects. The provided methodologies will enable researchers to assess its potency and elucidate its mechanism of action.

Data Presentation: Quantitative Analysis of Bioactivity

To facilitate the comparison of experimental results, all quantitative data should be summarized in a structured format. The following tables provide templates for recording and presenting key metrics such as IC50 values for anti-inflammatory and cytotoxic activities.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) | Positive Control | Reference Compound IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | Data to be determined | Dexamethasone | L-NAME: Value |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Data to be determined | Dexamethasone | Baicalein: ~1.8 µg/mL[3] |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Data to be determined | Dexamethasone | Celastrol: 30-100 nM[3] |

| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) | Protein Level | Data to be determined | Dexamethasone | Jaceosidin: (Inhibits)[4] |

| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | Protein Level | Data to be determined | Dexamethasone | Isoliquiritigenin: (Inhibits)[5] |

Note: Reference compound IC50 values are provided for context and are not direct comparisons for this compound.

Table 2: Cytotoxic and Pro-Apoptotic Activity of this compound

| Assay | Cell Line | Measured Parameter | IC50 (µM) | Positive Control | Reference Compound IC50 (µM) |

| Cell Viability (MTT) | HeLa, HepG2, etc. | Absorbance (Formazan) | Data to be determined | Doxorubicin | Homoisoflavonoids: 8.2-37.6 µM[1] |

| Apoptosis (Annexin V/PI) | Jurkat, HL-60, etc. | % Apoptotic Cells | EC50 to be determined | Staurosporine | Timosaponin AIII: (Induces apoptosis)[6] |

| Caspase-3/7 Activity | Jurkat, HL-60, etc. | Fluorescence | EC50 to be determined | Staurosporine | Apigenin: (Induces apoptosis)[7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Target cancer cell line (e.g., HeLa, HepG2)

-

DMEM or RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-Inflammatory Activity Assays in RAW 264.7 Macrophages

These protocols assess the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

LPS (from E. coli O111:B4)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include untreated and LPS-only controls.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well plates

Procedure:

-

Follow steps 1-3 from the Nitric Oxide Production Assay.

-

After 24 hours of stimulation, collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line (e.g., Jurkat, HL-60)

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density of 1x10⁶ cells/well and treat with this compound for 24-48 hours.

-

Harvest the cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of this compound on key signaling pathways like MAPK and NF-κB.

Materials:

-

RAW 264.7 cells or other target cells

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Chemiluminescence detection system

Procedure:

-

Seed cells and treat with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes).

-

Lyse the cells with RIPA buffer and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of many homoisoflavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[5] Upon stimulation by LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with these signaling cascades.

Caption: this compound's proposed anti-inflammatory mechanism.

Apoptosis, or programmed cell death, can be induced through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases. Some natural compounds can trigger apoptosis in cancer cells by modulating proteins in these pathways.[7][8]

Caption: this compound's potential pro-apoptotic mechanism.

Experimental Workflows

A logical workflow is crucial for the efficient evaluation of this compound's bioactivity. The process begins with broad screening for cytotoxicity and anti-inflammatory effects, followed by more detailed mechanistic studies.

Caption: Workflow for assessing this compound's bioactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. In vitro antioxidant and anti-inflammatory activities of Jaceosidin from Artemisia princeps Pampanini cv. Sajabal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Timosaponin AIII mediates caspase activation and induces apoptosis through JNK1/2 pathway in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Experimental Design for Isoleojaponin Studies in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Isoleojaponin, a triterpenoid saponin with demonstrated anti-cancer and anti-inflammatory properties. The protocols outlined below are based on existing research on closely related and likely synonymous compounds, Saikosaponin A (SSa) and Saikosaponin D (SSd), providing a strong foundation for initiating preclinical trials.

Introduction to this compound